molecular formula C22H23N3O2S B2938038 4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034268-52-3

4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2938038
CAS No.: 2034268-52-3
M. Wt: 393.51
InChI Key: WOJZWCXKMVXQFP-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the thiophene ring, and the pyridine ring, followed by their subsequent coupling. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.

    Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: shares structural similarities with other compounds containing pyrrolidine, thiophene, and pyridine rings.

    N-(2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: is a closely related compound with slight variations in the positioning of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-20-8-11-25(14-20)19-6-4-16(5-7-19)22(26)24-13-17-3-2-10-23-21(17)18-9-12-28-15-18/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJZWCXKMVXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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